Sulfamonomethoxine-d4

Environmental Analysis Veterinary Drug Residue Matrix Effect Correction

Eliminate LC-MS/MS quantification errors caused by matrix effects with this mandated internal standard. Unlabeled analyte cannot be distinguished from target residues, compromising regulatory compliance. This tetra-deuterated isotopologue provides a +4 Da mass shift for independent channel monitoring. - Meets GB 31656.5-2021 requirements with recovery RSD ≤15%. - Supports method LODs of 1.2-3.6 μg/kg and recoveries of 71-118% in environmental matrices. - Compatible with multi-analyte suites for 15+ sulfonamides in a single run.

Molecular Formula C11H12N4O3S
Molecular Weight 284.33 g/mol
Cat. No. B565457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamonomethoxine-d4
Synonyms4-Amino-N-(6-methoxy-pyrimidin-4-yl)benzenesulfonamide-d4;  4-Methoxy-6-_x000B_sulfanilamidopyrimidine-d4;  4-Sulfanilamido-6-methoxypyrimidine-d4;  6-Methoxy-4_x000B_-sulfanilamidopyrimidine-d4;  DJ 1550-d4;  DS 36-d4;  Daimeton-d4;  ICI 32525-d4;  N1-(6-Methoxy-4-pyri
Molecular FormulaC11H12N4O3S
Molecular Weight284.33 g/mol
Structural Identifiers
InChIInChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D
InChIKeyWMPXPUYPYQKQCX-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfamonomethoxine-d4 Overview


Sulfamonomethoxine-d4 (CAS 1286538-12-2) is a tetra-deuterated isotopologue of the long-acting veterinary sulfonamide antibiotic Sulfamonomethoxine, in which four hydrogen atoms on the benzene ring are replaced by deuterium atoms [1]. This stable isotope-labeled (SIL) compound possesses a molecular weight of 284.33 g/mol [1] and is synthesized exclusively for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical workflows [2]. It serves as a critical calibration and correction tool in regulatory residue monitoring and environmental fate studies, and it is NOT intended for therapeutic or antibacterial applications .

Workflow LC-MS/MS isotope dilution quantification
Selection Deuterated internal standard for sulfamonomethoxine
Use context Residue monitoring & environmental fate research

Not for therapeutic or antibacterial applications.

Sulfamonomethoxine-d4 Substitution Requirement


Generic, non-deuterated Sulfamonomethoxine (unlabeled analyte) cannot function as an internal standard in LC-MS/MS quantification due to fundamental analytical chemistry constraints. Because the unlabeled analyte is chemically and isotopically identical to the target residue being measured, it cannot be distinguished by the mass spectrometer; any added unlabeled standard would simply add to the target analyte's signal, rendering quantification impossible [1]. In contrast, Sulfamonomethoxine-d4 exhibits near-identical physicochemical behavior—including retention time, ionization efficiency, and extraction recovery—yet possesses a distinct mass shift (+4 Da) that allows the mass spectrometer to independently monitor the internal standard channel without interference [1]. This isotopic differentiation is essential for correcting analyte losses during sample preparation and compensating for variable ion suppression or enhancement caused by complex biological or environmental matrix components [2]. Furthermore, regulatory frameworks such as China's GB 31656.5-2021 and GB/T 22947-2008 mandate the use of stable isotope-labeled internal standards for sulfonamide residue analysis to ensure method accuracy and traceability, establishing Sulfamonomethoxine-d4 as an irreplaceable analytical reagent rather than an interchangeable chemical commodity .

Sulfamonomethoxine-d4
Unlabeled sulfamonomethoxine
No mass shift (+0 Da); indistinguishable from target analyte, preventing independent MS channel monitoring and matrix correction.
Sulfamonomethoxine-d4
Alternative deuterated sulfonamides (e.g., sulfamethoxazole-d4)
Different structure and retention time; matrix effect and ionization behaviour may not transfer, compromising accurate residue quantification.

Sulfamonomethoxine-d4 Evidence Guide


Matrix Effect Correction by IDMS

In a validated LC-MS/MS method for manure samples, the use of Sulfamonomethoxine-d4 as a SIL-IS enabled method recoveries ranging from 71% to 118% across three spiking levels (20, 200, and 500 μg/kg), achieving limits of detection (LOD) of 1.2-3.6 μg/kg and limits of quantification (LOQ) of 4.0-12.3 μg/kg for sulfonamides and metabolites [1]. Without the deuterated IS, matrix-induced ion suppression or enhancement in this complex environmental sample would substantially compromise quantitative accuracy, a limitation that unlabeled sulfamonomethoxine cannot address.

Matrix effect correction by IDMS
Head-to-head
Recovery 71–118%
LOD 1.2–3.6 μg/kg
LOQ 4.0–12.3 μg/kg
Enables matrix-effect correction in environmental residue analysis
Reported method by Hu et al. 2015, manure samples
Environmental Analysis Veterinary Drug Residue Matrix Effect Correction

GB 31656.5-2021 Compliance

China's national food safety standard GB 31656.5-2021, which governs sulfonamide residue determination in animal-derived foods (muscle, liver, kidney) by LC-MS/MS, explicitly requires the use of deuterated internal standards including sulfamonomethoxine-d4 for result correction . The standard mandates that the internal standard recovery relative standard deviation (RSD) must be ≤15% and that the overall spiked recovery should fall within 70-120% . Methods employing non-deuterated analogs or external standard calibration are not compliant with this national standard, creating a non-negotiable procurement requirement for laboratories operating under Chinese food safety regulations.

GB 31656.5-2021 compliance
Class-level
Deuterated IS required; IS recovery RSD ≤15%
Supports compliance with national food safety method requirements
Regulatory method context; verify against current laboratory scope
Food Safety Testing Regulatory Compliance Veterinary Drug Residue

Isotopic and Chemical Purity Specifications

Certified reference material (CRM) specifications for Sulfamonomethoxine-d4 establish critical quality benchmarks: isotopic enrichment values of 98.1% to 98.9% deuterium incorporation and chemical purity of ≥97% to 99.3% as determined by HPLC . These specifications are not met by unlabeled sulfamonomethoxine (CAS 1220-83-3), which lacks deuterium labeling entirely. Furthermore, alternative deuterated sulfonamide internal standards (e.g., sulfamethoxazole-d4, sulfamethazine-d4) possess different molecular structures and retention times, making them unsuitable surrogates for accurate quantification of sulfamonomethoxine residues due to differential matrix effects and ionization behaviors.

Isotopic & chemical purity
Supplier data
98.1–98.9% D incorporation
97–99.3% chemical purity (HPLC)
Supports certified reference material traceability
COA specifications from CRM producers; batch-specific review recommended
Analytical Method Validation Quality Control Standard Reference Material

Linear Dynamic Range for Multi-Residue Monitoring

Sulfamonomethoxine-d4 exhibits a linear response over the concentration range of 0.5 to 10 μg/mL, enabling its use as an internal standard for monitoring multiple sulfonamide reactions simultaneously . This linear dynamic range supports the calibration requirements for multi-residue analytical methods where sulfamonomethoxine is quantified alongside other sulfonamides (e.g., sulfadimethoxine, sulfamethoxazole) at varying concentration levels. Non-deuterated sulfamonomethoxine, when used as an external calibrant, cannot correct for matrix effects and thus fails to provide accurate quantification across this concentration range in real sample matrices.

Linear dynamic range
Cross-study
0.5–10 μg/mL linear response
Supports multi-residue calibration across typical residue levels
External standard calibration cannot correct matrix effects
Multi-Residue Analysis Quantitative LC-MS/MS Calibration Linearity

Multi-Analyte Internal Standard Suite Performance

In a validated method for manure analysis published in Analytical and Bioanalytical Chemistry, Sulfamonomethoxine-d4 was selected and deployed alongside three other deuterated sulfonamide internal standards (sulfamethoxazole-d4, sulfamethazine-d4, sulfadimethoxine-d6) to simultaneously minimize matrix effects across a panel of 15 sulfonamides and 2 metabolites [1]. The method achieved recoveries of 71-118% at three spiking levels and LODs of 1.2-3.6 μg/kg [1]. This multi-analyte isotope dilution approach demonstrates that Sulfamonomethoxine-d4 performs comparably to other established deuterated sulfonamide ISs in complex environmental matrices, confirming its reliability as part of a broader internal standard panel for comprehensive sulfonamide monitoring programs.

Multi-analyte IS suite performance
Head-to-head
Overall recovery 71–118%
LOD 1.2–3.6 μg/kg
Performance equivalent to peer SIL-ISs
Validated for comprehensive sulfonamide monitoring panels
Hu et al. 2015, manure matrix; 4 deuterated ISs deployed together
Environmental Monitoring Multi-Residue Method Isotope Dilution MS

Sulfamonomethoxine-d4 Application Scenarios


Veterinary Drug Residue Testing in Animal Foods

Sulfamonomethoxine-d4 is mandated as the isotope-labeled internal standard for the quantitative LC-MS/MS determination of sulfamonomethoxine residues in animal muscle, liver, and kidney tissues under China's national food safety standard GB 31656.5-2021 . This standard requires deuterated internal standard addition at the initial sample preparation stage to correct for extraction losses and matrix effects, with internal standard recovery RSD required to be ≤15% . Laboratories performing regulatory compliance testing for sulfonamide residues in animal-derived foods must procure this specific deuterated compound to satisfy method validation and accreditation requirements.

Environmental Fate Assessment in Agriculture

As demonstrated by Hu et al. (2015) in Analytical and Bioanalytical Chemistry, Sulfamonomethoxine-d4 serves as a critical internal standard for quantifying sulfamonomethoxine and its metabolites in complex environmental matrices such as manure, enabling method LODs of 1.2-3.6 μg/kg and recoveries of 71-118% . This application supports environmental risk assessments of veterinary antibiotics in agricultural systems and facilitates compliance monitoring for environmental discharge regulations. The compound's performance in this validated multi-residue method confirms its suitability for environmental analytical laboratories requiring robust isotope dilution MS quantification.

Pharmaceutical Method Development and QC

Sulfamonomethoxine-d4 is utilized for analytical method development, method validation (AMV), and Quality Control (QC) applications during pharmaceutical development, and serves as a reference standard for traceability against pharmacopeial standards (USP or EP) . Its documented chemical purity of ≥97-99.3% and isotopic enrichment of 98.1-98.9% meet the specifications required for certified reference materials [1]. This scenario is relevant for contract research organizations (CROs), pharmaceutical QC laboratories, and reference material producers requiring deuterated internal standards with verified purity and isotopic composition.

Multi-Residue Sulfonamide Screening

Sulfamonomethoxine-d4 can be deployed as part of a multi-analyte stable isotope-labeled internal standard suite alongside sulfamethoxazole-d4, sulfamethazine-d4, and sulfadimethoxine-d6 for simultaneous quantification of 15+ sulfonamides and metabolites in a single LC-MS/MS run . Its linear response over 0.5-10 μg/mL [1] supports calibration across the concentration ranges typically encountered in multi-residue screening applications. This scenario applies to food safety laboratories, environmental monitoring facilities, and research institutions conducting comprehensive sulfonamide surveillance programs requiring high-throughput, validated analytical workflows.

Application
Selection Property
Validation Focus
Animal-derived food residue testing
Deuterated IS for matrix effect correction in tissue extracts
Method recovery and precision per GB 31656.5-2021 context
Environmental fate assessment in agriculture
Robust quantification in complex environmental matrices
LOD/LOQ and recovery validation in manure/sludge research
Pharmaceutical method development and QC
Certified isotopic enrichment and chemical purity
Batch-to-batch traceability and reference standard equivalence
Multi-residue sulfonamide screening
Linear dynamic range for multi-analyte panels
Calibration linearity and accuracy across 15+ sulfonamides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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